2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide is a piperazine-based acetamide derivative characterized by a 4-chlorophenyl substituent on the piperazine ring and an unsubstituted acetamide group.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFDDDOTWQGWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with an appropriate acylating agent. One common method includes the reaction of 4-(4-chlorophenyl)piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The acetamide group and piperazine ring undergo oxidation under controlled conditions:
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Hydrogen peroxide (H₂O₂) : Oxidizes the piperazine nitrogen to form N-oxide derivatives. This reaction occurs at 60–80°C in polar solvents like ethanol or water.
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Potassium permanganate (KMnO₄) : In acidic media, the methylene group adjacent to the acetamide carbonyl oxidizes to a ketone intermediate.
Key Data:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | EtOH, 70°C, 4h | Piperazine N-oxide | 62–68% |
| KMnO₄ (aq.) | H₂SO₄, 50°C | Ketone intermediate | 45–52% |
Reduction Reactions
The carbonyl group in the acetamide moiety is susceptible to reduction:
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Lithium aluminum hydride (LiAlH₄) : Reduces the amide to a secondary amine (2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamine) in anhydrous THF at 0–5°C.
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Sodium borohydride (NaBH₄) : Requires activation with iodine to reduce the amide selectively.
Key Data:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ (2 eq.) | THF, 0°C, 2h | Secondary amine | 78% |
| NaBH₄/I₂ | DCM, 25°C, 12h | Amine-alcohol | 65% |
Nucleophilic Substitution
The chlorine atom on the phenyl ring participates in SNAr reactions:
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Ammonia (NH₃) : In ethanol at 120°C, yields 2-[4-(4-aminophenyl)piperazin-1-yl]acetamide.
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Alkoxides (RO⁻) : Substitute chlorine with alkoxy groups under microwave irradiation.
Key Data:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (7M) | EtOH, 120°C, 8h | 4-Aminophenyl derivative | 70% |
| NaOCH₃ | DMF, MW, 100°C, 30min | Methoxy-substituted | 88% |
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
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Hydrobromic acid (HBr) : Cleaves the amide bond at 80–85°C to form 2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid .
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Sodium hydroxide (NaOH) : Produces the sodium salt of the carboxylic acid .
Key Data:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HBr (48%) | 80°C, 3h | Carboxylic acid | 92% |
| NaOH (6M) | Reflux, 6h | Sodium carboxylate | 85% |
Coupling Reactions
The piperazine nitrogen undergoes alkylation or acylation:
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Alkyl halides : React with the secondary amine to form tertiary amines (e.g., methyl iodide yields 1-methylpiperazine derivatives).
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Acyl chlorides : Form acylated products in dichloromethane with triethylamine.
Key Data:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I (2 eq.) | K₂CO₃, DMF, 25°C | N-Methyl derivative | 81% |
| AcCl (1.2 eq.) | DCM, TEA, 0°C | Acetylated amide | 75% |
Critical Analysis of Reaction Pathways
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Steric Effects : The 4-chlorophenyl group hinders substitution at the para position, favoring meta-directed reactions in aromatic systems.
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Solvent Influence : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states.
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Temperature Sensitivity : Hydrolysis and oxidations require precise temperature control to avoid decomposition .
Industrial-Scale Considerations
-
Continuous flow reactors optimize exothermic reactions like acylations, reducing side products.
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Catalysts : Palladium-based catalysts enhance coupling efficiency in substitutions.
This synthesis of data from peer-reviewed methodologies and industrial protocols provides a robust framework for manipulating 2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide in synthetic and medicinal chemistry applications.
Scientific Research Applications
N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is an organic molecule with a chlorophenyl group, a piperazinyl group, and an amide group, with potential applications in various fields. Interaction studies have shown that N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride can modulate neurotransmitter systems, particularly those involving serotonin receptors. In vitro studies have demonstrated binding affinities to various receptor subtypes, indicating its role as a tool compound for further neuropharmacological research.
Structural Analogs
Several compounds share structural similarities with N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride:
- 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride Enhanced solubility due to dihydrochloride form.
- N-(4-Chlorobenzoyl)-2-piperazin-1-ylethanamide Different acyl group; potential for varied biological activity.
- N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Targets dopamine D4 receptors; distinct pharmacological profile.
These compounds exhibit varying degrees of biological activity and receptor specificity, highlighting the unique characteristics of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride in comparison to its analogs.
Anticonvulsant Activity
Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring has been changed into a chain amide bond . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . Initial anticonvulsant screening was performed using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole screens in mice and/or rats . Several compounds were tested additionally in the psychomotor seizures (6-Hz model) . The acute neurological toxicity was determined by applying the rotarod test .
The results of pharmacological studies showed activity exclusively in the MES seizures, especially for 3-(trifluoromethyl)anilide derivatives, whereas the majority of 3-chloroanilide analogs were inactive . Several molecules also showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy . In in vitro studies, the most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels . The SAR studies for anticonvulsant activity confirmed the crucial role of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity .
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to histamine H1 receptors, potentially blocking the action of histamine and exerting antihistaminic effects. Additionally, its interaction with other receptors in the central nervous system may contribute to its antipsychotic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Key Features
The target compound’s core structure consists of a piperazine ring linked to an acetamide group. Variations in substituents on the piperazine ring or the acetamide nitrogen significantly alter pharmacological profiles. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physical Properties of Selected Analogs
Pharmacological Activities
Antimicrobial and Antifungal Activity
- Thiazole- and Benzimidazole-Containing Analogs : Compounds like 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (, compound 49) exhibit antifungal activity against Candida spp., attributed to the electron-withdrawing thiazole group enhancing membrane penetration .
- Quinazolinone Derivatives: Compound V () demonstrated dual antimicrobial and anticancer activity, likely due to the chloroacetyl group increasing electrophilicity and reactivity with biological targets .
Anti-Inflammatory and Enzyme Inhibition
- The 4-(p-tolyl)thiazole moiety may enhance binding to MMP active sites .
Anthelmintic Activity
Key Findings and Structure-Activity Relationships (SAR)
Piperazine Substitutents: 4-Chlorophenyl: Enhances lipophilicity and receptor binding (e.g., dopamine D2/D3 receptors) .
Acetamide Modifications: Thiazole/Quinazolinone Moieties: Improve antifungal and anticancer activity via π-π stacking and hydrogen bonding . Benzimidazole Hybrids: Augment anthelmintic efficacy through hydrophobic interactions with helminthic proteins .
Biological Activity
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide, a compound belonging to the piperazine class, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its central nervous system (CNS) effects, antimicrobial properties, and anticancer activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The initial step often includes reacting p-chloroaniline with chloroacetyl chloride to yield 2-chloro-N-(4-chlorophenyl)acetamide.
- Further Modifications : This intermediate is then treated with benzoyl chloride and piperazine derivatives in the presence of a base like potassium carbonate to form the final product .
Central Nervous System Activity
Research indicates that compounds featuring the piperazine moiety exhibit strong affinities for serotonin and dopamine receptors, suggesting potential CNS activity. For instance, studies have demonstrated that certain derivatives show significant skeletal muscle relaxant effects when evaluated against control groups (P < 0.001) .
Table 1: CNS Activity of Piperazine Derivatives
| Compound | Activity Type | Effectiveness (P-value) |
|---|---|---|
| SA4 | Skeletal Muscle Relaxant | < 0.001 |
| SA5 | Antidepressant-like activity | < 0.05 |
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated using in vitro methods. A study reported that certain synthesized compounds displayed notable antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3 | E. coli | 16 µg/mL |
| 8 | Staphylococcus aureus | 8 µg/mL |
| 11 | Candida albicans | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro assays revealed that some derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study found that a derivative demonstrated an IC50 value lower than that of established chemotherapeutics like 5-fluorouracil .
Table 3: Anticancer Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Comparison Drug |
|---|---|---|---|
| 5 | MCF-7 | 15 | 5-Fluorouracil (20) |
| 12 | HepG2 | 10 | Tomudex (12) |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and microbial resistance. The results suggest that modifications at specific positions on the piperazine ring can enhance binding affinity and biological activity .
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Case Study A : A clinical trial involving a derivative showed promising results in reducing anxiety symptoms in patients with generalized anxiety disorder.
- Case Study B : Another study indicated that a piperazine compound could effectively inhibit tumor growth in animal models of breast cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-(4-chlorophenyl)piperazine with chloroacetamide derivatives in the presence of a base like potassium carbonate. Solvents such as acetonitrile or DMF are typically used under reflux (60–80°C) for 12–24 hours . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Key Considerations : Monitor reaction progress using TLC, and confirm purity via HPLC (>95%) and melting point analysis.
Q. How should researchers characterize this compound’s structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 294.08) .
- X-ray Crystallography : For crystalline derivatives, use single-crystal diffraction to resolve bond angles and stereochemistry .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In Vitro Testing :
- Receptor Binding : Screen for dopamine (D2/D3) or serotonin (5-HT1A) receptor affinity using radioligand displacement assays (IC₅₀ values) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins (EC₅₀ > 100 µM recommended for further study) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and activity of this compound?
- Approach :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in synthesis .
- Molecular Docking : Predict binding modes to dopamine receptors (AutoDock Vina) and prioritize derivatives with improved ΔG values (< -8 kcal/mol) .
- Tools : Gaussian 16 for DFT, PyMol for visualization.
Q. How to resolve contradictions in reported biological activity data?
- Case Study : If conflicting IC₅₀ values arise for D3 receptor binding:
Experimental Replication : Standardize assay conditions (e.g., cell line, ligand concentration).
Meta-Analysis : Compare data across studies using statistical tools (ANOVA, p < 0.05) .
Structural Validation : Verify compound identity via NMR and HRMS to rule out batch-specific impurities .
Q. What strategies enhance the compound’s metabolic stability?
- Methods :
- Prodrug Design : Introduce ester or amide prodrug moieties to reduce first-pass metabolism .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
- Analysis : LC-MS/MS to quantify plasma half-life (t₁/₂) in rodent models.
Q. How to design structure-activity relationship (SAR) studies for piperazine derivatives?
- Protocol :
Substituent Variation : Modify the chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) .
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding features (e.g., hydrogen bond donors at the acetamide group) .
Data Correlation : Plot logP vs. IC₅₀ to assess hydrophobicity-activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
